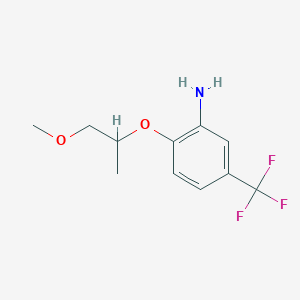

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine

Description

Properties

IUPAC Name |

2-(1-methoxypropan-2-yloxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-7(6-16-2)17-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQFQXHWSJXNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy-ethoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

- The branched alkoxy chain may influence solubility and steric interactions in binding applications.

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The compound belongs to a family of substituted anilines with diverse functional groups. Below is a comparative analysis of structurally related analogs:

Functional Group Impact on Properties

- Trifluoromethyl Group : Present in the target compound and analogs (e.g., 641571-06-4), this group increases electron-withdrawing effects and resistance to oxidative degradation.

- Alkoxy vs. Imidazole-containing analogs (e.g., 641571-06-4) exhibit stronger hydrogen-bonding capacity, which may improve binding affinity in pharmaceutical targets .

Agrochemical Relevance

- However, the target compound’s aniline core distinguishes it from ester-based agrochemicals .

Biological Activity

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxyethoxy substituent. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

The chemical formula of this compound is . Its structure includes:

- Trifluoromethyl group : Enhances lipophilicity and membrane permeability.

- Methoxyethoxy substituent : Potentially increases hydrogen bonding interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group facilitates effective cellular penetration, while the methoxyethoxy group may enhance binding affinity through hydrogen bonding. These interactions are critical for its biological effects, including potential therapeutic applications in neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has been observed to promote cell death through mechanisms such as methuosis, which is characterized by the accumulation of macropinosome-derived vacuoles leading to loss of membrane integrity .

2. Enzyme Interaction

The compound is being evaluated for its ability to modulate enzyme activity, which is crucial for understanding its role in metabolic pathways. Its binding to specific enzymes can alter their activity, leading to significant biological effects.

3. Neuroprotective Effects

Preliminary findings suggest potential neuroprotective properties, making it a candidate for further exploration in the treatment of neurodegenerative diseases. The lipophilicity conferred by the trifluoromethyl group may facilitate its passage across the blood-brain barrier.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Applications

The unique properties of this compound make it valuable in several fields:

- Medicinal Chemistry : As a lead compound in drug development targeting neurological disorders and cancers.

- Organic Synthesis : As a building block for creating more complex molecules with desired biological activities.

- Materials Science : In the design of specialty chemicals with specific functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.